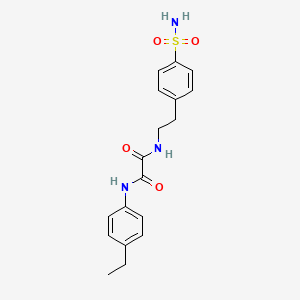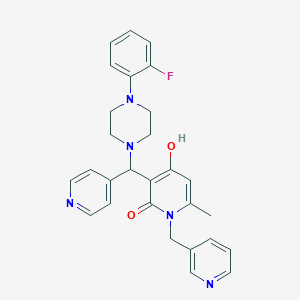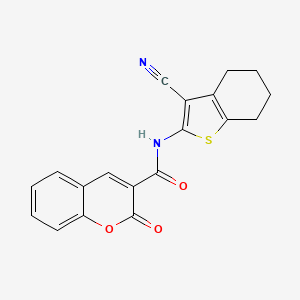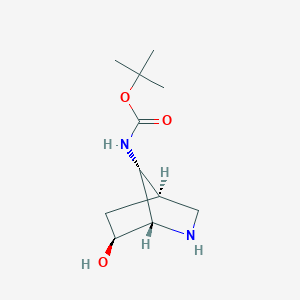![molecular formula C18H16N2OS B2792357 2-methyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide CAS No. 868674-43-5](/img/structure/B2792357.png)
2-methyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, which is a class of compounds that “2-methyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide” belongs to, has been extensively studied . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Various synthetic approaches have been developed for the synthesis of 2-arylbenzothiazoles .Wirkmechanismus
The mechanism of action of MBB is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in cancer cells or microorganisms. In cancer cells, MBB has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In microorganisms, MBB has been found to inhibit the growth of bacteria by disrupting the cell membrane.
Biochemical and Physiological Effects
MBB has been found to exhibit various biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and catalytic activity. In vitro studies have shown that MBB exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MBB has also been found to exhibit antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. In catalysis, MBB has been found to exhibit catalytic activity in various reactions, including the Suzuki-Miyaura coupling reaction.
Vorteile Und Einschränkungen Für Laborexperimente
MBB exhibits several advantages and limitations for lab experiments. One of the advantages of MBB is its high purity, which makes it suitable for various experiments. MBB is also stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations of MBB is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. MBB is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of MBB. One of the future directions is the development of novel materials using MBB as a building block. MBB can be used to synthesize various materials with unique properties, such as fluorescent materials and conductive materials. Another future direction is the study of the mechanism of action of MBB. Further studies are needed to elucidate the exact mechanism of action of MBB in cancer cells and microorganisms. Additionally, the development of MBB derivatives with improved properties is another future direction. MBB derivatives can be synthesized by modifying the structure of MBB to improve its solubility, stability, and activity.
Synthesemethoden
The synthesis of MBB can be achieved using various methods, including the condensation reaction of 3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-amine and 2-bromo-2-methylpropanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure MBB.
Wissenschaftliche Forschungsanwendungen
MBB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, MBB has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential as an antimicrobial agent. In materials science, MBB has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, MBB has been studied for its potential as a catalyst in various reactions.
Eigenschaften
IUPAC Name |
2-methyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-4-11-20-15-10-9-13-7-5-6-8-14(13)16(15)22-18(20)19-17(21)12(2)3/h1,5-10,12H,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRODXMVRNLVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(S1)C3=CC=CC=C3C=C2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2792277.png)
![N-(2-methoxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2792280.png)
![2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2792281.png)
![6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2792282.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2792284.png)







